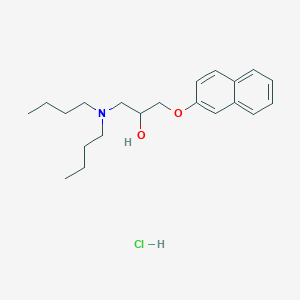

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat various medical conditions such as hypertension, angina, and arrhythmia. It works by blocking the action of adrenaline on the heart and blood vessels, thereby reducing the heart rate and blood pressure. In addition to its clinical applications, propranolol has also been extensively studied for its scientific research applications.

Wissenschaftliche Forschungsanwendungen

Regioselective Hydroxylation for Drug Metabolites Synthesis

A study has highlighted the use of fungal peroxygenases in the regioselective hydroxylation of propranolol, a beta-adrenergic blocker, leading to the synthesis of drug metabolites such as 5-hydroxypropranolol. This process showcases the compound's potential in facilitating scalable syntheses of drug metabolites with high isomeric purity, leveraging the peroxygenation mechanism that involves hydrogen peroxide (Kinne et al., 2009).

Photophysical Studies in Biological Systems

Another study delved into the photophysical behavior of probes like acrylodan and ANS in various solvents, including alcohol mixtures. The findings from this research contribute to a deeper understanding of the probes' emission properties, which are crucial for studying biological systems. This work underscores the importance of considering specific and general solvent effects when interpreting probe emissions in biological assays (Fermín Moreno Cerezo et al., 2001).

Anticancer Drug Potential

The synthetic analog of naftopidil, "1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol," has been studied for its promising anticancer properties. This compound induces cell death in a variety of human cancer cell lines, including those derived from lung cancer, colorectal cancer, and renal cancer, among others. Its dual mechanism of inducing necrosis and apoptosis, along with its efficacy in suppressing tumor growth in mouse models, positions it as a hopeful candidate for cancer therapy (Nishizaki et al., 2014).

Fluorescence Microscopy and Solvent Sensitivity

The synthesis of 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) for use in fluorescence microscopy highlights the compound's sensitivity to solvent polarity and viscosity. This property allows for distinguishing between lipid or protein-bound states and aqueous media, facilitating the study of cellular and tissue structures without interference from autofluorescence (Jacobson et al., 1996).

Eigenschaften

IUPAC Name |

1-(dibutylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2.ClH/c1-3-5-13-22(14-6-4-2)16-20(23)17-24-21-12-11-18-9-7-8-10-19(18)15-21;/h7-12,15,20,23H,3-6,13-14,16-17H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNJHXLARGIAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)

![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)

![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)

![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)

![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)